LY2090314 is a potent, selective, small-molecule inhibitor of glycogen synthase kinase-3 (GSK-3) []. It exhibits activity against both GSK-3α and GSK-3β isoforms [, ]. This compound has garnered significant interest in scientific research, particularly in the fields of oncology, cell signaling, and regenerative medicine, due to its role in modulating the Wnt/β-catenin signaling pathway [, ].
LY2090314 was developed by Eli Lilly and Company and is classified under the category of protein kinase inhibitors. Its chemical structure is designed to specifically target both isoforms of GSK-3, namely GSK-3α and GSK-3β, making it a dual inhibitor. The compound is identified by the CAS number 603288-22-8 and has been the subject of various preclinical and clinical studies to assess its efficacy and safety in treating cancers such as melanoma and acute myeloid leukemia.
The synthesis of LY2090314 involves several steps that have been detailed in scientific literature. The process typically starts with the preparation of key intermediates followed by coupling reactions to form the final product. Specific methodologies include:
The detailed synthesis protocol can be referenced in studies that describe the preparation of similar GSK-3 inhibitors .
LY2090314 has a complex molecular structure characterized by a specific arrangement of atoms that allows it to effectively inhibit GSK-3 activity.
The three-dimensional conformation of LY2090314 has been studied using X-ray crystallography and computational modeling, demonstrating its binding mode within the active site of GSK-3 .
LY2090314 participates in several chemical reactions primarily related to its mechanism of action as a GSK-3 inhibitor:
The mechanism by which LY2090314 exerts its effects involves several key steps:
LY2090314 exhibits several notable physical and chemical properties:
The primary applications of LY2090314 are centered around its use as an experimental therapeutic agent:
GSK-3 paradoxically functions as both a tumor suppressor and promoter across malignancies. In neuroblastoma, esophageal squamous cell carcinoma (ESCC), and melanoma, GSK-3β is overexpressed and hyperactivated (measured by tyrosine-216 phosphorylation), driving tumor progression through multiple mechanisms [4] [6] [8]:
Table 1: Antiproliferative Effects of LY2090314 in Cancer Models
Cancer Type | Cell Line | Key Findings | Concentration Range | Mechanistic Markers Altered |
---|---|---|---|---|
Neuroblastoma | NGP | 70% growth inhibition | 20–100 nM | ↓pGSK-3β, ↑β-catenin, ↓cyclin D1 |
Neuroblastoma | SK-N-AS | Caspase-3 cleavage ↑3.5-fold | 50 nM | ↑Cleaved PARP, ↓survivin |
Melanoma | A375 | Synergy with DTIC chemotherapy | 20 nM | Axin2 induction, β-catenin stabilization |
Esophageal SCC | TE-series | G2/M arrest | 25 μM* | ↓CDK4, ↑cyclin B1 |
*Note: Higher concentrations required in ESCC may reflect tissue-specific permeability or compensatory pathways [8].
LY2090314 overcomes therapy resistance in BRAF-mutant melanoma independent of PLX4032 sensitivity and enhances platinum-based chemotherapy by promoting apoptosis in arrested cells [9] [10]. In neuroblastoma, efficacy is independent of MYCN amplification status, working equally well in MYCN-amplified (NGP) and non-amplified (SK-N-AS, SH-SY5Y) lines [1] [6].
The development of LY2090314 addressed critical limitations of prior GSK-3 inhibitors: insufficient selectivity, poor brain penetration, and negligible clinical applicability.
Structural Design for Isoform Selectivity: LY2090314’s oxazole-4-carboxamide core enables hydrogen bonding with Arg141 in the GSK-3β ATP pocket, while its imidazopyridine group occupies a hydrophobic region unique among kinases [2] [9]. This confers >10-fold selectivity for GSK-3β over GSK-3α—critical since GSK-3β knockout is embryonically lethal, while GSK-3α knockout is viable, suggesting isoform-specific functions [2] [5]. Molecular modeling confirms LY2090314 binds activated (Y216-phosphorylated) and inactive (S9-phosphorylated) GSK-3β with equal affinity, enabling comprehensive pathway suppression [2].
Kinome-Wide Selectivity: In panels of 200+ kinases, LY2090314 exhibits >1,000-fold selectivity for GSK-3 over 97% of tested kinases, minimizing off-target toxicity [3] [9]. This contrasts with earlier inhibitors like tideglusib or lithium, which inhibit multiple kinases (CDKs, ERKs) or lack potency (lithium IC50 ~2 mM) [5] [6].
Table 2: Comparative Selectivity Profile of GSK-3 Inhibitors
Inhibitor | GSK-3α IC50 (nM) | GSK-3β IC50 (nM) | Selectivity (GSK-3β vs. Kinome) | Clinical Stage |
---|---|---|---|---|
LY2090314 | 1.5 | 0.9 | >1,000-fold for 97% kinases | Phase II |
Tideglusib | 60 | 100 | Inhibits PDE10A, JAK2 | Phase II (discontinued) |
CHIR99021 | 10 | 6.7 | Inhibits CDKs, CLKs | Preclinical |
OCM-51* | 0.31 | 0.03 | >10-fold GSK-3β/α selectivity | Research |
*OCM-51 is a research compound included for benchmarking; not in clinical development [2].
Intracranial glioma xenografts (40% > contralateral tissue) [2]This specificity enables unambiguous interpretation of phenotypic effects as GSK-3-mediated.
Overcoming Chemotherapy Resistance: Preclinically, LY2090314 synergizes with platinum agents by abrogating DNA damage checkpoints. It forces G2/M-arrested cells into apoptosis via survivin suppression and caspase-3 activation—mechanisms lacking in platinum monotherapy [6] [10]. This provided the rationale for ongoing trials in pancreatic cancer combining LY2090314 with gemcitabine/cisplatin [7].
LY2090314 exemplifies structure-driven kinase inhibitor design, balancing sub-nanomolar potency with exceptional selectivity. Its clinical translation validates GSK-3 as a tractable oncology target, particularly in contexts like neuroblastoma and leukemia where canonical drivers remain undruggable [4] [7] [10]. Future directions include biomarker identification (e.g., pGSK-3βY216 IHC) and rational combinations with immunotherapy or targeted agents.
Table 3: Key Molecular Targets Modulated by LY2090314
Target Protein | Effect of LY2090314 | Functional Consequence | Validation Method |
---|---|---|---|
GSK-3α/β | Direct inhibition (IC50 0.9–1.5 nM) | Suppression of oncogenic signaling | Kinase assays, radioligand binding [2] [3] |
β-catenin | Stabilization (+4.5-fold vs. control) | Activation of Wnt pathway | Western blot, Axin2 reporter [1] [9] |
Survivin | Downregulation (70–90% decrease) | Apoptosis induction | Western blot, IHC [4] [6] |
Cyclin D1 | Paradoxical reduction | G1 cell cycle arrest | Flow cytometry, immunoblotting [4] [8] |
Cleaved caspase-3 | Upregulation (3.5-fold) | Execution of apoptosis | Caspase-glo assay, WB [4] [6] |